2-(Cyclopropylmethyl)pyrimidin-5-ol

Lipophilicity Drug Design Fragment-Based Screening

2-(Cyclopropylmethyl)pyrimidin-5-ol (CAS 78104-97-9) is a 2-substituted pyrimidine heterocycle bearing a free 5-hydroxyl group and a cyclopropylmethyl moiety at the C2 position. The compound has a molecular formula of C₈H₁₀N₂O and a molecular weight of 150.18 g·mol⁻¹.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
Cat. No. B13109859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylmethyl)pyrimidin-5-ol
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1CC1CC2=NC=C(C=N2)O
InChIInChI=1S/C8H10N2O/c11-7-4-9-8(10-5-7)3-6-1-2-6/h4-6,11H,1-3H2
InChIKeyVZUNCACQBGQRMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopropylmethyl)pyrimidin-5-ol – Core Scaffold & Procurement-Relevant Physicochemical Profile


2-(Cyclopropylmethyl)pyrimidin-5-ol (CAS 78104-97-9) is a 2-substituted pyrimidine heterocycle bearing a free 5-hydroxyl group and a cyclopropylmethyl moiety at the C2 position . The compound has a molecular formula of C₈H₁₀N₂O and a molecular weight of 150.18 g·mol⁻¹ . Its computed physicochemical descriptors – notably a predicted LogP of 1.13 and a topological polar surface area of 46.0 Ų – place it in a property space that is highly relevant for fragment-based ligand design and for use as a lipophilic building block in medicinal chemistry . The cyclopropylmethyl substituent introduces both steric bulk and conformational restriction relative to simple alkyl chains, a feature that can be exploited in structure-activity relationship (SAR) exploration [1].

Fragment-based ligand design requiring a lipophilic pyrimidine core
Conformationally restricted building block for SAR exploration
Agrochemical pro-insecticide intermediate with patent precedent

2-(Cyclopropylmethyl)pyrimidin-5-ol – Why In‑Class Pyrimidin‑5‑ol Analogs Cannot Be Assumed Interchangeable


Pyrimidin‑5‑ol derivatives with the general structure 2‑R‑pyrimidin‑5‑ol constitute a broad family, but the identity of the R group dictates logP, hydrogen‑bonding capacity, metabolic soft spots, and conformational preferences [1]. For example, moving from the simplest methyl congener (2‑methylpyrimidin‑5‑ol, XLogP3 = 0.2) to 2‑(cyclopropylmethyl)pyrimidin‑5‑ol increases computed lipophilicity by roughly 0.9 log units . In drug‑discovery campaigns this difference alone can shift a compound across critical ADME thresholds (e.g., logD₇.₄ > 1) and materially alter cell permeability, metabolic stability, and off‑target promiscuity [2]. Therefore, purchasing or evaluating a generic “2‑alkylpyrimidin‑5‑ol” without precisely fixing the C2 substituent carries a quantifiable risk of obtaining a molecule with vastly different physicochemical and ultimately biological behaviour.

LogP shift 2-Methyl analog is significantly less lipophilic; permeability and protein binding may differ markedly.
Conformation 2-Cyclopropyl analog lacks methylene spacer, restricting rotatable bonds and conformational sampling.
Metabolism 2-Ethyl analog has linear alkyl chain more susceptible to CYP-mediated oxidation at α-carbon.

2-(Cyclopropylmethyl)pyrimidin-5-ol – Quantified Differentiation Against Structurally Proximate Analogs


Compared to 2‑Methylpyrimidin‑5‑ol: 4.7‑Fold Gain in Computed Lipophilicity (ΔXLogP3 ≈ 0.93)

The XLogP3 of 2‑(cyclopropylmethyl)pyrimidin‑5‑ol is 1.13, compared to 0.20 for 2‑methylpyrimidin‑5‑ol [1]. This 4.7‑fold increase in predicted lipophilicity directly influences passive membrane permeability and plasma protein binding.

Lipophilicity vs 2-methyl
Cross-study comparable
XLogP3: 1.13 vs 0.20, Δ +0.93 (4.7-fold)
Lipophilicity differentiation context
Computed by XLogP3 3.0, supports logD-driven design
Lipophilicity Drug Design Fragment-Based Screening

Compared to 2‑Cyclopropylpyrimidin‑5‑ol: Introduction of a Methylene Spacer Alters Conformational Flexibility and Steric Bulk

2‑(Cyclopropylmethyl)pyrimidin‑5‑ol contains a methylene linker between the cyclopropyl ring and the pyrimidine core, whereas 2‑cyclopropylpyrimidin‑5‑ol (CAS 73901‑41‑4) attaches the cyclopropyl group directly . The additional rotatable bond (2 vs. 1) increases the accessible conformational space and may allow the cyclopropyl moiety to sample more optimal binding pockets.

Rotatable bond count
Class-level inference
RotB: 2 vs 1 (ΔRotB = +1)
Conformational sampling context
Structure-based inference; may influence binding pocket exploration
Conformational Analysis Scaffold Design Medicinal Chemistry

Compared to 2‑Ethylpyrimidin‑5‑ol: Cyclopropylmethyl Group Provides Higher Steric Hindrance Without Linear Alkyl Chain Flexibility

The cyclopropylmethyl substituent (C₄H₇) in the target compound presents a more compact, branched spatial profile than the linear ethyl group (C₂H₅) of 2‑ethylpyrimidin‑5‑ol (CAS 90339‑11‑0) . This difference can reduce CYP‑mediated oxidation at the α‑carbon and alter the compound’s fit in hydrophobic enzyme pockets.

Steric & metabolic profile
Class-level inference
Cyclopropylmethyl reduces α-C oxidation vs linear ethyl
Metabolic stability context
Empirical medicinal chemistry principle; data to verify
Steric Effects Metabolic Stability Lead Optimization

Patent-Backed Utility as a Pro‑Insecticidal Phosphate Ester Scaffold

Canadian Patent CA 1121352 specifically claims 2‑cycloalkylalkyl‑5‑pyrimidinols – a class that includes 2‑(cyclopropylmethyl)pyrimidin‑5‑ol – as key intermediates for the preparation of pyrimidinyl phosphate insecticides with demonstrated soil‑incorporation activity against corn rootworm, black cutworm, and European corn borer at rates of 0.1–5 lb/acre [1]. This represents a validated industrial application not disclosed for simpler 2‑alkyl‑5‑pyrimidinols.

Patent-backed utility
Direct head-to-head
CA 1121352 explicitly claims this substructure for insecticidal phosphates
Industrial applicability context
Agrochemical discovery precedent
Agrochemical Insecticide Phosphate Prodrug

2-(Cyclopropylmethyl)pyrimidin-5-ol – Optimal Application Scenarios in Drug Discovery & Agrochemical R&D


Fragment‑Based Lead Generation Requiring a Lipophilic Pyrimidine Core

When a fragment library needs a pyrimidine core with calculated logP in the 1.0–1.5 range, 2‑(cyclopropylmethyl)pyrimidin‑5‑ol directly fulfills this criterion (LogP = 1.13) . Its higher lipophilicity relative to the 2‑methyl analog (ΔLogP ≈ 0.93) enables hit identification against more hydrophobic binding pockets without the need for additional scaffold decoration that could introduce synthetic complexity [1].

Medicinal Chemistry SAR Exploration of Kinase Hinge‑Binding Motifs

In SAR programs where the pyrimidine ring serves as a hinge‑binding motif (e.g., CDK2 inhibitors) , the cyclopropylmethyl group offers a balance of conformational flexibility (two rotatable bonds) and metabolic shielding. It provides an intermediate scaffold between the rigid 2‑cyclopropyl analog and the metabolically labile 2‑ethyl analog, making it a valuable probe for mapping steric and lipophilic tolerance in the kinase ATP site [1].

Agrochemical Pro‑Insecticide Intermediate Development

For research teams developing soil‑applied phosphate insecticides, 2‑(cyclopropylmethyl)pyrimidin‑5‑ol is a known precursor explicitly covered by patent CA 1121352 . Its selection over other 2‑alkyl‑5‑pyrimidinols is warranted by the existing patent precedent, which demonstrates its successful conversion to insecticidally active phosphates effective at 0.1–5 lb/acre against key soil pests .

Computational Library Design Focusing on ADME Property Tuning

Computational chemists designing virtual libraries can exploit the known LogP shift (+0.93) and rotatable bond count difference (+1) of 2‑(cyclopropylmethyl)pyrimidin‑5‑ol relative to the methyl and cyclopropyl analogs . These quantifiable differences allow precise tuning of predicted permeability and metabolic stability before synthesis, reducing the number of compounds that need to be physically prepared and assayed [1].

Application
Selection Property
Validation Focus
Fragment-based lead generation
Predicted lipophilicity in 1.0–1.5 range
Hydrophobic pocket hit identification
Kinase hinge-binding SAR
Conformational flexibility (rotatable bonds)
Steric/lipophilic tolerance mapping
Pro-insecticide intermediate
Patent precedent (CA 1121352)
Industrial utility validation
Virtual ADME library design
Quantifiable property differences (ΔLogP, ΔRotB)
Predictive permeability/metabolism tuning
Quote Request

Request a Quote for 2-(Cyclopropylmethyl)pyrimidin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.